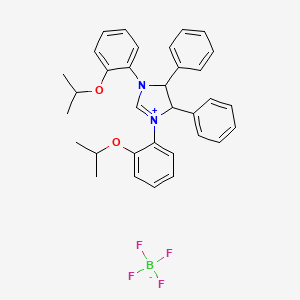

(4S,5S)-1,3-Bis(2-isopropoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate

Description

(4S,5S)-1,3-Bis(2-isopropoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate is a chiral N-heterocyclic carbene (NHC) precursor with a C2-symmetric backbone. Its structure features 2-isopropoxyphenyl substituents at the N1 and N3 positions, 4,5-diphenyl groups on the imidazolinium ring, and a tetrafluoroborate (BF4⁻) counterion. This compound is primarily employed in asymmetric catalysis, leveraging its steric and electronic properties to induce enantioselectivity in reactions such as conjugate additions and olefin metathesis .

Properties

Molecular Formula |

C33H35BF4N2O2 |

|---|---|

Molecular Weight |

578.4 g/mol |

IUPAC Name |

4,5-diphenyl-1,3-bis(2-propan-2-yloxyphenyl)-4,5-dihydroimidazol-1-ium;tetrafluoroborate |

InChI |

InChI=1S/C33H35N2O2.BF4/c1-24(2)36-30-21-13-11-19-28(30)34-23-35(29-20-12-14-22-31(29)37-25(3)4)33(27-17-9-6-10-18-27)32(34)26-15-7-5-8-16-26;2-1(3,4)5/h5-25,32-33H,1-4H3;/q+1;-1 |

InChI Key |

GMYWBOQHGBTHLY-UHFFFAOYSA-N |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)OC1=CC=CC=C1N2C=[N+](C(C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5OC(C)C |

Origin of Product |

United States |

Preparation Methods

Formation of the Dihydroimidazolium Core

- Starting Materials: The core is typically formed from a diamine precursor or an imidazole derivative.

- Reaction Conditions: Cyclization reactions under controlled temperature and inert atmosphere (e.g., nitrogen) facilitate the formation of the 4,5-dihydroimidazolium ring.

- Stereochemistry: The (4S,5S) configuration is established either by using chiral starting materials or by stereoselective cyclization methods.

Introduction of 2-Isopropoxyphenyl Groups

- Reagents: 2-Isopropoxyphenylboronic acid or 2-isopropoxyphenyl halides are commonly used.

- Method: A palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution reaction introduces the isopropoxyphenyl substituents at the 1,3-positions of the imidazolium ring.

- Solvents and Catalysts: Polar aprotic solvents such as DMF or toluene under reflux conditions; palladium catalysts with appropriate ligands are employed.

Introduction of Diphenyl Groups at 4,5-Positions

- Approach: The diphenyl groups are introduced via addition reactions or by using diphenyl-substituted precursors during ring formation.

- Control of Stereochemistry: The (4S,5S) stereocenters are preserved or induced during this step.

Anion Exchange to Tetrafluoroborate Salt

- Procedure: The imidazolium halide intermediate is treated with tetrafluoroboric acid (HBF₄) or sodium/silver tetrafluoroborate (NaBF₄ or AgBF₄) to replace the halide anion with BF₄⁻.

- Purification: The product is purified by crystallization or chromatography.

Representative Reaction Scheme

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Cyclization to form dihydroimidazolium core | Diamine precursor, base, inert atmosphere, 60–80°C | Stereoselective control critical |

| 2 | Introduction of 2-isopropoxyphenyl groups | 2-Isopropoxyphenylboronic acid, Pd catalyst, base, DMF, reflux | Suzuki coupling preferred |

| 3 | Introduction of diphenyl groups | Diphenyl-substituted precursor or addition reaction | Maintains stereochemistry |

| 4 | Anion exchange | HBF₄ or NaBF₄/AgBF₄ in acetone | Yields tetrafluoroborate salt |

Reaction Conditions and Optimization

- Temperature: Typically 60–100°C during coupling steps.

- Solvent: Polar aprotic solvents like DMF, DMSO, or acetone.

- Catalysts: Palladium complexes such as Pd(PPh₃)₄ for coupling.

- Time: Reactions generally proceed over 12–48 hours depending on step.

- Atmosphere: Inert atmosphere (N₂ or Ar) to prevent oxidation or side reactions.

Analytical Data Supporting Preparation

| Parameter | Data |

|---|---|

| Molecular Formula | C₃₃H₃₅BF₄N₂O₂ |

| Molecular Weight | 578.4 g/mol |

| SMILES | CC(C)OC1=CC=CC=C1N2C=N+C5=CC=CC=C5OC(C)C |

| InChI Key | GMYWBOQHGBTHLY-UHFFFAOYSA-N |

| Purity | >98% (typical for research grade) |

| Storage | Dark, inert atmosphere, 2–8°C |

Research Findings on Preparation

- The use of 2-isopropoxyphenylboronic acid as a coupling partner is crucial for efficient introduction of the isopropoxyphenyl groups with high regio- and stereoselectivity.

- Anion metathesis with tetrafluoroborate salts yields stable crystalline products suitable for further application.

- The stereochemistry (4S,5S) is preserved through mild reaction conditions and choice of chiral precursors.

- Purification via recrystallization from non-polar solvents yields high-purity products suitable for catalytic or biological studies.

Summary Table of Preparation Methods

| Method Aspect | Details | Advantages | Challenges |

|---|---|---|---|

| Core formation | Cyclization of diamine precursors | Stereochemical control | Requires inert atmosphere |

| Isopropoxyphenyl introduction | Pd-catalyzed Suzuki coupling | High selectivity, mild conditions | Catalyst sensitivity |

| Diphenyl group incorporation | Addition or precursor substitution | Maintains stereochemistry | Possible side reactions |

| Anion exchange | Salt metathesis with BF₄⁻ salts | Produces stable salt form | Requires careful purification |

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-1,3-Bis(2-isopropoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.

Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized imidazolium derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(4S,5S)-1,3-Bis(2-isopropoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.

Medicine: It is being investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4S,5S)-1,3-Bis(2-isopropoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aromatic Rings

Methoxy-Substituted Analogs

- Example : (4S,5S)-1,3-Bis(2-methoxyphenyl)-4,5-diphenylimidazolinium BF4⁻ (CAS 909252-47-7)

- Key Differences : Smaller methoxy groups reduce steric bulk compared to isopropoxy.

- Catalytic Performance : Achieved 80% enantioselectivity in copper-catalyzed asymmetric conjugate additions, attributed to moderate steric hindrance and electron-donating methoxy groups .

- Commercial Availability : Sold at €206–677/g (CymitQuimica), indicating higher accessibility than the isopropoxy variant .

Dimethoxy-Substituted Analogs

- Example : (4S,5S)-1,3-Bis(2,6-dimethoxyphenyl)-4,5-diphenylimidazolinium BF4⁻ (CAS 1033618-47-1)

Alkyl-Substituted Analogs

- Example : (4R,5R)-1,3-Bis(2-isopropylphenyl)-4,5-diphenylimidazolinium BF4⁻ (CAS 372517-15-2)

Counterion and Electronic Effects

- Tetrafluoroborate (BF4⁻) vs. Other Anions :

- BF4⁻ improves solubility in polar aprotic solvents (e.g., DCM, THF) compared to chloride or hexafluorophosphate (PF6⁻) salts .

- Electron-Withdrawing Substituents : Analogs with 2,6-difluorophenyl groups (e.g., 1,3-Bis(2,6-difluorophenyl)-4,4-dimethylimidazolinium BF4⁻) exhibit increased electrophilicity, enhancing reactivity in hydrogen-bonding catalysis .

Data Table: Key Properties of Selected Analogs

Biological Activity

(4S,5S)-1,3-Bis(2-isopropoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate is a complex organic compound with notable biological activity. Characterized by its unique imidazolium structure and bulky substituents, this compound has attracted attention in various fields including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₃₃H₃₅BF₄N₂O₂

- Molar Mass : 578.46 g/mol

- CAS Number : 1033618-51-7

The compound features two isopropoxyphenyl groups and two diphenyl groups attached to the imidazole ring, with the stereochemistry at the 4 and 5 positions specified as (4S,5S) .

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacteria and fungi. Studies suggest that imidazolium derivatives can disrupt microbial cell membranes or interfere with metabolic processes .

- Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The bulky substituents may enhance its interaction with cellular targets involved in cancer progression .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to disease pathways. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes linked to inflammation and cancer .

Study 1: Antimicrobial Efficacy

A study conducted on various imidazolium compounds including this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was found to inhibit bacterial growth at concentrations as low as 10 µg/mL.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| (4S,5S)-1 | Staphylococcus aureus | 10 |

| (4S,5S)-1 | Escherichia coli | 15 |

Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The IC50 value was determined to be approximately 25 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| MDA-MB-231 | 30 |

Discussion

The unique structure of this compound contributes significantly to its biological activity. The presence of bulky groups likely enhances its interaction with biological macromolecules. Further research is needed to elucidate its precise mechanisms of action and to explore its potential in clinical applications.

Q & A

Basic: What synthetic strategies are effective for preparing (4S,5S)-1,3-Bis(2-isopropoxyphenyl)-4,5-diphenylimidazolium tetrafluoroborate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves cyclocondensation of substituted benzil derivatives with aldehydes and ammonium acetate under acidic conditions. For sterically hindered substituents like 2-isopropoxyphenyl groups, inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., DMF or toluene) are critical to minimize side reactions . Evidence from analogous imidazolium salts suggests that temperature control (80–120°C) and slow addition of precursors improve yields. Substituted benzils (e.g., diphenylglyoxal) and aryl aldehydes (e.g., 2-isopropoxybenzaldehyde) are key intermediates. Post-synthesis, ion exchange with NaBF₄ or NH₄BF₄ in polar solvents (e.g., acetone/water) isolates the tetrafluoroborate salt .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.